molecular formula C18H23N3O3 B11194719 4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B11194719
M. Wt: 329.4 g/mol
InChI Key: WYYORZNAELCOSB-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy and methyl groups, as well as a cyclohexyl group attached to an oxadiazole ring. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps. One common approach includes the formation of the benzamide core followed by the introduction of the cyclohexyl and oxadiazole substituents. The process may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-methoxy-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexylamine and coupling reagents such as EDCI or DCC.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2-methylphenyl)-N′-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea: Shares a similar core structure but with a urea linkage instead of a benzamide.

    4-(8-methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole: Contains similar functional groups but with a different heterocyclic system.

Uniqueness

4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C18H23N3O3/c1-12-11-14(23-3)7-8-15(12)16(22)20-18(9-5-4-6-10-18)17-19-13(2)21-24-17/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,22)

InChI Key

WYYORZNAELCOSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NC2(CCCCC2)C3=NC(=NO3)C

Origin of Product

United States

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